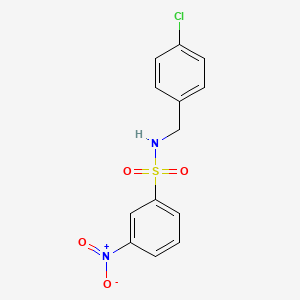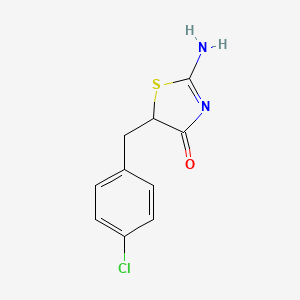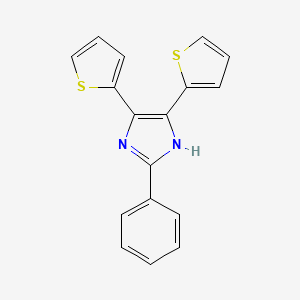
2-phenyl-4,5-di-2-thienyl-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-phenyl-4,5-di-2-thienyl-1H-imidazole, also known as PTI, is a heterocyclic compound that has garnered significant interest in scientific research due to its potential applications in various fields. This molecule is a derivative of imidazole and is known for its unique chemical properties, which make it a suitable candidate for various applications in the field of chemistry, biology, and medicine.
作用機序
The mechanism of action of 2-phenyl-4,5-di-2-thienyl-1H-imidazole is not fully understood, but it is believed to interact with various cellular proteins and enzymes, which leads to the inhibition of cell growth and proliferation. This compound has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth and proliferation of cancer cells, while in vivo studies have shown that this compound has a low toxicity profile and does not cause any significant adverse effects. This compound has also been shown to have antioxidant properties, which may contribute to its potential use in the field of environmental science.
実験室実験の利点と制限
One of the major advantages of 2-phenyl-4,5-di-2-thienyl-1H-imidazole is its ease of synthesis, which makes it a suitable candidate for various lab experiments. Additionally, this compound has a low toxicity profile, making it a safe compound to work with. However, one of the limitations of this compound is its limited solubility in water, which may limit its potential applications in certain fields.
将来の方向性
There are several future directions for the study of 2-phenyl-4,5-di-2-thienyl-1H-imidazole. One potential direction is the further investigation of its potential applications in the field of organic electronics, where it has shown promising results as a hole transport material. Another potential direction is the further investigation of its potential use as an anti-cancer agent, where it has shown promising results in vitro. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
合成法
There are several methods for synthesizing 2-phenyl-4,5-di-2-thienyl-1H-imidazole, including the reaction between this compound and various reagents such as acetic anhydride, triethylamine, and phosphorus pentoxide. Another method involves the reaction between this compound and 2-bromo-1-phenylethanol in the presence of potassium carbonate. The synthesis of this compound is relatively simple and can be achieved through various methods, making it a suitable candidate for further research.
科学的研究の応用
2-phenyl-4,5-di-2-thienyl-1H-imidazole has been extensively studied for its potential applications in various fields. One of the most significant applications of this compound is in the field of organic electronics, where it is used as a hole transport material in organic photovoltaic cells. This compound has also shown promising results in the field of medicine, where it has been studied for its potential use as an anti-cancer agent. Additionally, this compound has been studied for its potential applications in the field of environmental science, where it has been used as a sensor for detecting heavy metals in water.
特性
IUPAC Name |
2-phenyl-4,5-dithiophen-2-yl-1H-imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2S2/c1-2-6-12(7-3-1)17-18-15(13-8-4-10-20-13)16(19-17)14-9-5-11-21-14/h1-11H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZGXKBCXDPCLPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=CS3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~2~-(4-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B4891097.png)
![butyl [2,2,2-trifluoro-1-[(4-methoxyphenyl)amino]-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B4891100.png)
![2-[(2,4,6-trichlorophenyl)amino]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4891104.png)
![4-[5-(2-chlorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B4891116.png)
![3-chloro-4-{[1-(2,2-dimethylpropyl)-4-piperidinyl]oxy}-N-(2-methyl-2-propen-1-yl)benzamide](/img/structure/B4891122.png)
![N-[4-acetyl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4891127.png)
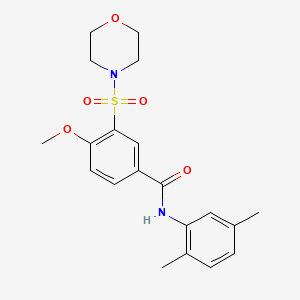
![[1-(1,3-benzodioxol-5-ylcarbonyl)-4-(2-phenoxyethyl)-4-piperidinyl]methanol](/img/structure/B4891146.png)
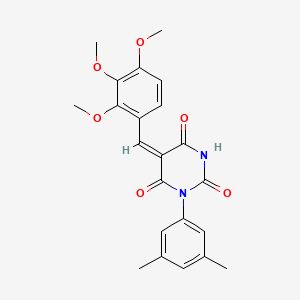
![N-(4-isopropylphenyl)-1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinamine](/img/structure/B4891159.png)
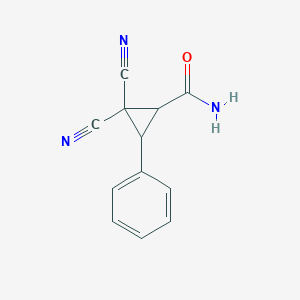
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(tetrahydro-2H-pyran-4-ylamino)nicotinamide](/img/structure/B4891177.png)
